molecular formula C17H15N3O4S B3555837 N-(1,3-benzodioxol-5-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B3555837
M. Wt: 357.4 g/mol
InChI Key: BDPOHZJIPANEHM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic compound of significant interest in agricultural and plant biology research. It belongs to a class of chemicals known as N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, which were designed as potent auxin receptor agonists . Research indicates that closely related analogs within this series function by binding to the Transport Inhibitor Response 1 (TIR1) receptor, a key component in auxin signaling . This mechanism enhances auxin-responsive gene expression, leading to a remarkable promotive effect on primary root growth and development in model plants such as Arabidopsis thaliana and Oryza sativa (rice) . One prominent analog, known as K-10, demonstrated root growth-promoting activity far exceeding that of traditional auxins like 1-naphthylacetic acid (NAA) . Given its structural foundation, this compound presents a promising scaffold for developing novel plant growth regulators aimed at establishing deeper and more robust root systems to improve crop productivity and stress resilience . Compounds containing the 1,3-benzodioxole moiety are also investigated for various pharmacological activities, including anticonvulsant and antidepressant properties, highlighting the versatility of this chemical scaffold in life science research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-22-11-3-4-12-13(7-11)20-17(19-12)25-8-16(21)18-10-2-5-14-15(6-10)24-9-23-14/h2-7H,8-9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPOHZJIPANEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a benzimidazole derivative. The molecular formula is C15H15N3O3SC_{15}H_{15}N_{3}O_{3}S with a molecular weight of 301.36 g/mol. The presence of the sulfanyl group is significant for its biological interactions.

Structural Formula

N 1 3 benzodioxol 5 yl 2 5 methoxy 1H benzimidazol 2 yl sulfanyl acetamide\text{N 1 3 benzodioxol 5 yl 2 5 methoxy 1H benzimidazol 2 yl sulfanyl acetamide}

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzimidazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Inhibition of Nitric Oxide Synthase (iNOS)

A notable study demonstrated that related compounds are potent inhibitors of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses and cancer progression. The inhibition of iNOS can lead to reduced tumor growth and metastasis .

Neuroprotective Effects

Benzimidazole derivatives are also recognized for their neuroprotective effects. They may inhibit pathways involved in neurodegenerative diseases by modulating oxidative stress and inflammation . This suggests that this compound could have therapeutic potential in treating conditions like Alzheimer’s disease.

Study 1: Antitumor Efficacy

In a study involving various benzimidazole derivatives, researchers found that specific structural modifications led to enhanced cytotoxicity against human cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 2: Neuroprotection

Another study explored the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced neuronal cell death and improved cognitive function in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nitric oxide production, thereby reducing inflammation.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can trigger programmed cell death in cancer cells.
  • Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs containing benzodioxole, sulfanylacetamide, or heterocyclic substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities
N-(1,3-Benzodioxol-5-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide (Target) C₁₇H₁₅N₃O₄S 365.39 5-Methoxy-benzimidazole, benzodioxole Potential enzyme inhibition (e.g., kinases, cytochrome P450)
N-(2H-1,3-Benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide C₂₄H₁₉ClN₂O₃S 450.94 4-Chlorophenyl-indole, benzodioxole Receptor binding studies (e.g., serotonin receptors), antitumor activity
N-(2H-1,3-Benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide C₂₇H₂₅N₃O₆S 519.57 4-Fluorophenyl, 4-methoxyphenyl-imidazole Enhanced pharmacokinetics (fluorine as bioisostere), antimicrobial activity
N-(1,3-Benzodioxol-5-yl)-2-(4-bromo-1H-indol-1-yl)acetamide C₁₆H₁₃BrN₂O₃S 393.26 4-Bromoindole Anticancer screening (bromine enhances electrophilic reactivity)
8t: N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇ClN₄O₃S 428.50 Oxadiazole, indole-methyl LOX inhibition (IC₅₀ = 12.3 µM), α-glucosidase inhibition

Key Differentiators of the Target Compound

  • Methoxy-Benzimidazole vs.
  • Sulfanyl Linker Flexibility : Unlike rigid oxadiazole () or triazole () bridges, the thioether linker allows conformational adaptability, critical for binding to flexible active sites .
  • Lack of Halogenation : The absence of chlorine () or fluorine () substituents may reduce off-target toxicity but limit bioisosteric advantages .

Q & A

Q. What are the standard synthetic protocols for synthesizing N-(1,3-benzodioxol-5-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized benzodioxole and benzimidazole precursors. Key steps include:

  • Coupling reactions : Use coupling agents like carbodiimides (e.g., EDC/HOBt) to form acetamide linkages under inert conditions .
  • Thioether formation : React thiol-containing intermediates (e.g., 5-methoxy-1H-benzimidazole-2-thiol) with halogenated acetamides in polar aprotic solvents (e.g., DMF) with bases like triethylamine .
  • Optimization : Adjust reaction time (4–8 hours), temperature (60–80°C), and solvent purity to minimize by-products. Monitor progress via TLC (chloroform:methanol, 7:3) and purify via column chromatography .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and benzimidazole (δ 7.2–8.0 ppm for aromatic protons) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 445.49 g/mol for CAS 438593-45-4) .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anticancer vs. neuroprotective effects) for this compound?

Methodological Answer:

  • Assay standardization : Replicate studies using consistent cell lines (e.g., MCF-7 for cancer, SH-SY5Y for neuroprotection) and control compounds .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Orthogonal assays : Validate mechanisms via enzyme inhibition (e.g., HDAC or kinase assays) and in vivo models to isolate confounding factors .

Q. What strategies are recommended for designing derivatives to enhance metabolic stability while retaining target affinity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the benzodioxole ring with a benzofuran or indole moiety to reduce oxidative metabolism .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) at the acetamide sulfur to improve solubility and delay clearance .
  • Metabolic profiling : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., demethylation of the methoxy group) .

Q. How can computational methods guide the interpretation of this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model binding stability with targets like tubulin or DNA topoisomerases over 100-ns trajectories (e.g., GROMACS) .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds between the sulfanyl group and Cys residues) using Schrödinger Suite .
  • ADMET prediction : Use QikProp or SwissADME to predict bioavailability, BBB penetration, and toxicity risks .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

Methodological Answer:

  • Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values (GraphPad Prism) .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Synergy analysis : Use Chou-Talalay combination index (CI) for drug-combination studies .

Q. How should researchers address batch-to-batch variability in compound synthesis?

Methodological Answer:

  • Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to optimize critical parameters (e.g., solvent volume, catalyst loading) .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to identify impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

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